2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine
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Overview
Description
2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine is an organic compound that features a biphenyl group attached to a perimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine typically involves the reaction of biphenyl derivatives with appropriate reagents to form the desired compound. One common method involves the use of Friedel-Crafts acylation, where biphenyl is reacted with a suitable acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include the use of solvents like dichloromethane (DCM) and controlled temperatures to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. These methods often involve the optimization of reaction parameters, including temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Catalysts: AlCl3 for Friedel-Crafts reactions
Solvents: DCM, toluene, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl alcohols .
Scientific Research Applications
2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-(biphenyl-4-yl)diazenyl]-morpholine
- 1,3-bis(biphenyl-4-yl)triazene
- 2-(4-biphenyl)propionic acid
Uniqueness
2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine is unique due to its specific structural features, which confer distinct chemical and biological propertiesIts unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C23H18N2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C23H18N2/c1-2-6-16(7-3-1)17-12-14-19(15-13-17)23-24-20-10-4-8-18-9-5-11-21(25-23)22(18)20/h1-15,23-25H |
InChI Key |
QKEKAVLXAZODAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3NC4=CC=CC5=C4C(=CC=C5)N3 |
Origin of Product |
United States |
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